N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide
Description
N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is a synthetic organic compound that features a thiophene ring, an acetamido group, and a benzamide moiety
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)19-16(21)12-6-4-7-13(10-12)18-15(20)11-14-8-5-9-22-14/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
FTXBPTALMVLZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves the following steps:
Formation of the Acetamido Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with acetic anhydride to form 2-acetamidothiophene.
Coupling with Benzamide: The acetamido intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Introduction of the Tert-Butyl Group: Finally, the tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butylamine.
Industrial Production Methods: Industrial production of N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and acetamido group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-TERT-BUTYL-2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE: Lacks the benzamide moiety.
N-TERT-BUTYL-3-[2-(FURAN-2-YL)ACETAMIDO]BENZAMIDE: Contains a furan ring instead of a thiophene ring.
N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOIC ACID: Has a carboxylic acid group instead of a benzamide group.
Uniqueness: N-TERT-BUTYL-3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is unique due to the presence of both the thiophene ring and the benzamide moiety, which confer distinct chemical and biological properties
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